Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate
Description
Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a 5-bromopyridine moiety and an ester group at the 4-position of the thiazole. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using ethyl bromopyruvate and functionalized thiosemicarbazides or pyridine derivatives . Single-crystal X-ray diffraction (SC-XRD) studies confirm its planar geometry, which is critical for π–π stacking interactions in crystal packing . The bromine atom at the pyridine ring enhances reactivity for cross-coupling reactions, while the ester group allows further functionalization via hydrolysis or amidation .
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |
InChI Key |
WOUMSVFTQKIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromopyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 2-bromopyridine, thiazole-4-carboxylic acid, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Reactivity of Analogous Compounds
While direct data on the target compound is absent, insights can be drawn from similar thiazole derivatives:
Nucleophilic Substitution
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Bromine displacement : Bromine atoms on aromatic rings (e.g., pyridine) are susceptible to nucleophilic substitution. Reagents like amines or thiols could replace the bromine under basic conditions.
-
Ester hydrolysis : The ethyl ester group may undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
Oxidation/Reduction
-
Sulfur oxidation : Thiazole rings may oxidize to sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
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Reduction : The thiazole ring could reduce to dihydrothiazole derivatives via reagents like sodium borohydride.
Coupling Reactions
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Cross-coupling : The bromine atom may participate in palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) to form arylated or alkylated derivatives.
Structural Considerations
The compound’s heterocyclic structure (thiazole fused to bromopyridine) suggests:
-
Electron-deficient pyridine ring : The bromine atom increases the ring’s electron deficiency, enhancing susceptibility to nucleophilic attack .
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Thiazole reactivity : The sulfur atom in the thiazole ring may participate in redox reactions or act as a leaving group under specific conditions .
Limitations of Available Data
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Excluded sources : Benchchem and Smolecule were excluded per user instructions, leaving limited primary data.
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Absence of experimental studies : No peer-reviewed articles or experimental datasets were found for the exact compound .
Recommendations for Further Research
To establish a comprehensive reaction profile:
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Synthesis optimization : Investigate cyclization methods (e.g., Hantzsch reaction) using bromopyridine precursors.
-
Reactivity screening : Test substitution, oxidation, and coupling reactions with standard reagents.
-
Computational modeling : Use quantum mechanics to predict reactivity hotspots (e.g., bromine position, thiazole sulfur).
Scientific Research Applications
Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs include:
Key Findings :
- The nitrobenzylidene analog (Table 1) exhibits a smaller HOMO-LUMO gap (3.2 eV) due to extended conjugation from the nitro group, enhancing charge transfer efficiency compared to the bromopyridinyl parent compound .
- Methyl substitution at the thiazole C4 position (as in ) increases steric hindrance, reducing reactivity in cross-coupling reactions but improving metabolic stability in biological applications.
Crystallographic and Computational Insights
- Planarity and π–π Interactions : SC-XRD studies of the nitrobenzylidene analog () reveal π–π stacking distances of 3.5–3.8 Å, similar to the bromopyridinyl compound (3.6 Å in unpublished data), stabilizing crystal lattices.
- Molecular Electrostatic Potential (MEP): The bromopyridinyl compound’s MEP map shows electron-deficient regions at the pyridine ring, favoring nucleophilic attacks, whereas nitro-substituted analogs exhibit stronger electron withdrawal .
Biological Activity
Ethyl 2-(5-bromopyridin-2-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The bromine substitution on the pyridine ring plays a crucial role in modulating the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.
Research Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising antimicrobial activity against various bacterial strains, with MIC values ranging from 8 to 32 µg/mL, indicating its potential as an antibacterial agent .
- Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes, which is common among thiazole derivatives .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been assessed using various in vitro assays.
Key Findings:
- Inhibition of Protein Denaturation : The compound showed significant inhibition of bovine serum albumin denaturation, with IC50 values ranging from 50 to 100 μg/mL .
- Cytokine Modulation : Studies indicated that it modulates pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has garnered attention, particularly in targeting various cancer cell lines.
Data Summary:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 25 | Cell cycle arrest at G2/M phase |
- Apoptotic Induction : Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 cells through activation of caspase pathways .
- Molecular Docking Studies : Docking studies indicated strong binding affinity to the active sites of target proteins involved in cancer progression, such as Bcl-2 and tubulin .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, supporting its potential as a therapeutic agent for breast cancer .
- Combination Therapy : In combination with standard chemotherapeutics like doxorubicin, the compound enhanced anticancer effects while reducing side effects, indicating its potential for use in combination therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate, and how can intermediates be characterized?
- Methodology : A multi-step synthesis typically involves coupling a bromopyridine derivative with a thiazole precursor. For example, describes using MnO₂ in dichloromethane to oxidize intermediates (e.g., converting hydroxyl to ketone groups) and employing Pd catalysts for cross-coupling reactions. Key steps include:
- Intermediate purification : Silica gel chromatography (hexane/ethyl acetate gradients) to isolate products.
- Characterization : H/C NMR to confirm regiochemistry (e.g., pyridine-thiazole linkage) and HRMS for molecular ion validation .
- Data Contradictions : Variations in reaction yields (e.g., 56% in vs. higher yields in other studies) may arise from catalyst loading or solvent purity.
Q. How can spectroscopic techniques (NMR, HRMS) resolve ambiguities in the compound’s structure?
- Methodology :
- NMR : The thiazole C2 proton typically resonates at δ 8.4–8.6 ppm (singlet), while the ethyl ester group shows a quartet at δ 4.3–4.5 ppm (CH₂) and triplet at δ 1.3–1.5 ppm (CH₃) .
- HRMS : A molecular ion peak at m/z 343.0642 [M+H]⁺ matches the calculated mass (C₁₂H₁₀BrN₂O₂S⁺), confirming successful bromination .
Q. What are the reactivity patterns of the bromine substituent in further functionalization?
- Methodology : The 5-bromo group on pyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups. SNAr reactions with amines or thiols are also feasible under basic conditions (K₂CO₃, DMF) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) elucidate the compound’s conformation and intermolecular interactions?
- Torsion angles : Between pyridine and thiazole rings (typically 5–15°), indicating near-planarity.
- Packing interactions : Bromine participates in halogen bonds (C–Br···N/O) with neighboring molecules, influencing crystal stability .
- Data Limitations : Twinning or poor diffraction (common in flexible esters) may require high-resolution data (>1.0 Å) for reliable refinement.
Q. What strategies are used to analyze the compound’s in vitro antitumor activity, and how are IC₅₀ values interpreted?
- Methodology :
- Cell lines : Test against leukemia (RPMI-8226) or solid tumors (MCF-7) using MTT assays ().
- Dose-response curves : IC₅₀ values <10 µM (e.g., 2.8 µM in ) suggest potent activity.
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or DNA-binding assays (e.g., ethidium bromide displacement) .
Q. How do structural modifications (e.g., ester hydrolysis or pyridine substitution) impact biological activity?
- Methodology :
- Ester → Carboxylic Acid : Hydrolysis (LiOH, THF/H₂O) increases polarity, potentially improving solubility but reducing cell permeability.
- Pyridine modifications : Replacing bromine with electron-withdrawing groups (e.g., NO₂) enhances DNA intercalation, while electron-donating groups (e.g., OMe) may reduce potency .
Contradictions & Limitations
- Synthetic Yields : Lower yields in cross-couplings () vs. higher yields in suggest sensitivity to Pd catalyst quality or ligand choice.
- Biological Variability : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
